Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate
Brand Name: Vulcanchem
CAS No.: 412027-13-5
VCID: VC0108098
InChI:
SMILES:
Molecular Formula: C₁₄H₂₆O₃
Molecular Weight: 242.35

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate

CAS No.: 412027-13-5

Cat. No.: VC0108098

Molecular Formula: C₁₄H₂₆O₃

Molecular Weight: 242.35

* For research use only. Not for human or veterinary use.

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate - 412027-13-5

Specification

CAS No. 412027-13-5
Molecular Formula C₁₄H₂₆O₃
Molecular Weight 242.35

Introduction

Chemical Identity and Structure

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is an organochemical compound characterized by a quaternary carbon center bearing two isobutyl groups. This distinctive structural arrangement contributes to its unique reactivity profile and applications in organic synthesis. The compound contains both ketone and ester functionalities, making it a versatile building block for further chemical transformations.

Basic Identification Parameters

The compound is identified through several standardized chemical identifiers and nomenclature systems. Table 1 provides the basic identification parameters that uniquely define this chemical entity.

Table 1: Identification Parameters of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate

ParameterValue
CAS Number412027-13-5
Molecular FormulaC₁₄H₂₆O₃
Molecular Weight242.35 g/mol
IUPAC Nameethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate
SynonymsEthyl 2-Acetyl-2-isobutyl-4-methylpentanoate; 2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid

The compound is registered under CAS number 412027-13-5, which serves as its unique identifier in chemical databases and literature . Its molecular formula C₁₄H₂₆O₃ indicates the presence of 14 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms, with a calculated molecular weight of 242.35 g/mol . The compound has several recognized synonyms in chemical nomenclature, including Ethyl 2-Acetyl-2-isobutyl-4-methylpentanoate and 2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid, which are used interchangeably in scientific literature and commercial catalogs .

Structural Representation and Chemical Descriptors

The molecular structure of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate can be represented through various chemical notations that provide insights into its atomic connectivity and spatial arrangement. Table 2 presents the structural descriptors for this compound.

Table 2: Structural Descriptors of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate

DescriptorValue
SMILESCCOC(=O)C(CC(C)C)(CC(C)C)C(=O)C
InChIInChI=1S/C14H26O3/c1-7-17-13(16)14(12(6)15,8-10(2)3)9-11(4)5/h10-11H,7-9H2,1-6H3
Accurate Mass242.188

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear representation of the molecule's structure, indicating the presence of an ethoxy carbonyl group, two isobutyl substituents on a quaternary carbon, and a methyl ketone functionality . The InChI (International Chemical Identifier) offers a more comprehensive structural representation that accounts for the compound's connectivity and stereochemistry . These structural descriptors are essential for database searches, computational chemistry applications, and structure-property relationship studies.

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is crucial for predicting its behavior in various chemical environments and developing appropriate handling protocols. The available data on its physicochemical characteristics provides insights into its stability, reactivity, and potential applications.

Chemical Reactivity and Functional Groups

The chemical reactivity of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is determined by its functional groups and structural features. The compound contains three oxygen-containing functional groups that serve as reactive sites for various chemical transformations:

  • A methyl ketone (acetyl) group that can undergo nucleophilic addition, reduction, or condensation reactions

  • An ethyl ester group susceptible to hydrolysis, transesterification, or reduction

  • A quaternary carbon center bearing two isobutyl groups, creating a sterically hindered environment that may influence the stereochemical outcome of reactions

These functional groups provide multiple opportunities for chemical modifications, making the compound versatile as a synthetic building block. The steric influence of the two isobutyl groups attached to the quaternary carbon likely affects the reactivity patterns and selectivity in various transformations.

Applications in Organic Synthesis

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate serves important roles in organic synthesis, particularly in reactions requiring stereochemical control. Its applications span from being a building block in complex molecule synthesis to serving as a substrate in enzymatic transformations.

Biocatalytic Reductions

The primary documented application of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is as a reagent for the synthesis of enantiopure (S)-4-Hydroxy-3,3-disubstituted pentane-2-ones through enantioselective biocatalytic reduction . This application highlights the compound's importance in asymmetric synthesis, where stereochemical control is crucial for obtaining products with defined absolute configurations.

The enantioselective biocatalytic reduction likely involves the transformation of the ketone functionality to produce a chiral secondary alcohol with high enantiomeric purity. Such enzymatic processes typically proceed under mild conditions and offer excellent stereoselectivity, advantages that are particularly valuable in pharmaceutical and fine chemical synthesis. The steric environment created by the two isobutyl groups likely influences the stereochemical outcome of this reduction, contributing to the high enantioselectivity observed.

Building Block Applications

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is categorized as a building block in chemical databases and supplier catalogs . This classification reflects its utility as an intermediate in the synthesis of more complex molecules. The compound's structure, featuring a quaternary carbon center with two isobutyl groups and multiple functional groups, makes it valuable for creating molecular complexity in synthetic pathways.

As a building block, this compound can potentially participate in numerous synthetic transformations:

  • Reduction of the ketone group to yield secondary alcohols

  • Hydrolysis of the ester functionality to produce the corresponding carboxylic acid

  • Nucleophilic addition reactions at the carbonyl carbon of the ketone

  • Condensation reactions involving the ketone group

  • Transesterification to modify the ester portion

These potential transformations expand the compound's utility beyond its documented application in biocatalytic reductions, suggesting broader applications in organic synthesis that remain to be fully explored in the scientific literature.

Research Perspectives and Future Directions

The documented application of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate in enantioselective biocatalytic reduction suggests potential areas for further research and development. As the field of biocatalysis continues to expand, compounds that can serve as substrates for enzymatic transformations are likely to gain increased attention.

Structure-Based Design Applications

The unique structural features of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate, particularly its quaternary carbon center with two isobutyl groups, may inspire the design of new building blocks with similar steric properties. Such compounds could find applications in asymmetric synthesis, where controlling the stereochemical outcome of reactions is crucial.

The sterically demanding environment created by the two isobutyl groups might be exploited in the design of new catalysts or ligands for asymmetric transformations. Additionally, the structural motif could serve as inspiration for the development of new biocatalytic substrates with predictable stereochemical outcomes in enzymatic reactions.

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